molecular formula C26H44S8 B034665 Tpt-ttf CAS No. 106920-29-0

Tpt-ttf

Cat. No.: B034665
CAS No.: 106920-29-0
M. Wt: 613.2 g/mol
InChI Key: LFXNQRWLTHGAND-UHFFFAOYSA-N
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Description

Tetrathiafulvalene-tetrabenzaldehyde (Tetrathiafulvalene-tetrabenzaldehyde) is an organosulfur compound known for its unique electronic properties. It is a derivative of tetrathiafulvalene, a compound that has been extensively studied for its applications in molecular electronics. Tetrathiafulvalene-tetrabenzaldehyde is particularly noted for its ability to form radical cations and charge-transfer salts, making it a valuable component in the development of advanced materials for electronic and optoelectronic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrathiafulvalene-tetrabenzaldehyde typically involves the coupling of cyclic building blocks such as 1,3-dithiole-2-thione or related compounds. The process begins with the methylation of cyclic trithiocarbonate, followed by reduction to form the intermediate 1,3-dithiole-2-yl methyl thioether. This intermediate is then treated with appropriate reagents to yield Tetrathiafulvalene-tetrabenzaldehyde .

Industrial Production Methods

Industrial production of Tetrathiafulvalene-tetrabenzaldehyde involves similar synthetic routes but on a larger scale. Techniques such as plasma-enhanced chemical vapor deposition (PE-CVD) are employed to achieve high purity and yield. This method involves the polymerization of organic compounds through a free radical mechanism, resulting in covalent bonds between the polymer and the substrate surface .

Chemical Reactions Analysis

Types of Reactions

Tetrathiafulvalene-tetrabenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability of the intermediate and final products .

Major Products Formed

The major products formed from these reactions include various charge-transfer salts and radical cations, which are crucial for the compound’s applications in electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrathiafulvalene-tetrabenzaldehyde is unique due to its enhanced stability and ability to form highly stable radical cations. This makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .

Properties

IUPAC Name

2-[4,5-bis(pentylsulfanyl)-1,3-dithiol-2-ylidene]-4,5-bis(pentylsulfanyl)-1,3-dithiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44S8/c1-5-9-13-17-27-21-22(28-18-14-10-6-2)32-25(31-21)26-33-23(29-19-15-11-7-3)24(34-26)30-20-16-12-8-4/h5-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXNQRWLTHGAND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=C(SC(=C2SC(=C(S2)SCCCCC)SCCCCC)S1)SCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544946
Record name 2-[4,5-Bis(pentylsulfanyl)-2H-1,3-dithiol-2-ylidene]-4,5-bis(pentylsulfanyl)-2H-1,3-dithiole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

613.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106920-29-0
Record name 2-[4,5-Bis(pentylsulfanyl)-2H-1,3-dithiol-2-ylidene]-4,5-bis(pentylsulfanyl)-2H-1,3-dithiole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key electrochemical properties of Tetrapropionitrilylthiochalcogefulvalene (Tpt-ttf) revealed by the research?

A1: Cyclic voltammetry studies on this compound demonstrate that it exhibits two single electron transfer reversible oxidation-reducing waves []. This finding indicates that this compound can undergo two distinct and reversible oxidation processes, suggesting its potential use in applications requiring electron transfer, such as organic semiconductors or redox-active materials.

Q2: How does the electronic structure of this compound compare to BEDT-TTF, another organic semiconductor material?

A2: Electronic absorption spectra analysis reveals that the energy difference between the π-orbitals of this compound is smaller than that observed in BEDT-TTF (Bis(ethylenedithio)tetrathiafulvalene), a compound known for its good electrical conductivity []. This difference in π-orbital energy levels suggests that this compound may exhibit different electronic and charge transport properties compared to BEDT-TTF, potentially influencing its suitability for specific applications.

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